Neosordarin

Structure–activity relationship Sordarin analog differentiation Natural product chemistry

Neosordarin is a structurally defined sordarin-family EF2 inhibitor that cannot be substituted generically. Its 4-hydroxy-but-2-enone side chain replaces the epoxides found in the isomeric hypoxysordarin, directly causing a qualitative loss of activity against Penicillium notatum and Paecilomyces variotii at 10 µg/disc, while retaining activity against Mucor miehei that hydroxysordarin lacks. Researchers needing a consistent EF2 translocation blocker for yeast and zygomycete whole-cell assays should specify neosordarin. Sourced via fermentation of Sordaria araneosa ATCC 36386; purity ≥95%. Request quote for 10–250 mg R&D packages.

Molecular Formula C36H50O11
Molecular Weight 658.8 g/mol
Cat. No. B15622678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeosordarin
Molecular FormulaC36H50O11
Molecular Weight658.8 g/mol
Structural Identifiers
InChIInChI=1S/C36H50O11/c1-18(2)27-13-23-14-34(16-37)26-11-8-19(3)25(26)15-35(23,36(27,34)33(42)43)17-45-32-28(40)30(29(44-7)22(6)46-32)47-31(41)20(4)12-24(39)10-9-21(5)38/h9-10,12-13,16,18-19,21-23,25-26,28-30,32,38,40H,8,11,14-15,17H2,1-7H3,(H,42,43)/b10-9+,20-12-/t19-,21?,22-,23+,25-,26-,28+,29-,30+,32-,34+,35+,36+/m1/s1
InChIKeyZYLVYEPSNXRLDN-ZPRCZARESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neosordarin: A Structurally Differentiated Sordarin-Derived Antifungal Agent for Selective EF2-Targeting Research


Neosordarin is a diterpene glycoside belonging to the sordarin family of antifungal agents, originally isolated from fermentations of the ascomycete Sordaria araneosa Cain (ATCC 36386) via bioassay-guided purification [1]. It shares the tetracyclic sordaricin core and sordarose sugar unit characteristic of sordarin-class compounds, which selectively inhibit fungal protein synthesis by stabilizing the elongation factor 2 (EF2)–ribosome complex [2]. Neosordarin exhibits antifungal activity against Saccharomyces cerevisiae with an IC50 range of 0.2–0.3 μg/mL [3].

Why Sordarin, Hypoxysordarin, or Moriniafungin Cannot Substitute for Neosordarin in Target-Specific Investigations


The sordarin family exhibits profound functional divergence driven by minor structural variations in the acyl side chain at the 3'-position of the sordarose residue [1]. Neosordarin and hypoxysordarin share the same elemental composition (C36H50O11) yet differ in a single chemical transformation: the two adjacent epoxides in hypoxysordarin are replaced by a 4-hydroxy-but-2-enone moiety in neosordarin [1]. This subtle change produces a qualitative shift in antifungal spectrum—neosordarin loses activity against Paecilomyces variotii and Penicillium notatum that hypoxysordarin retains at the same loading (10 μg/disc) [1]. Similarly, hydroxysordarin, which substitutes altrose for sordarose, is completely inactive against Mucor miehei despite comparable in vitro translation inhibition [1]. These spectrum-divergent profiles preclude generic substitution among sordarin congeners.

Neosordarin Differential Evidence: Quantitative Comparator Data for Scientific Selection


Structural Determinant of Spectrum Divergence: Neosordarin vs. Hypoxysordarin Side-Chain Chemistry

Neosordarin (C36H50O11) is isomeric with hypoxysordarin but carries a 4-hydroxy-but-2-enone moiety in place of the two adjacent epoxides present in hypoxysordarin, as determined by 1H, 13C, COSY, HMQC, HMBC, and NOESY NMR experiments [1]. This is the sole structural difference between the two compounds and is associated with a qualitative difference in antifungal spectrum: neosordarin (1), hydroxysordarin (3), and sordarin (4) did not inhibit Paecilomyces variotii or Penicillium notatum at 10 μg/disc, whereas hypoxysordarin (2) was active against both filamentous ascomycetes under identical agar diffusion assay conditions [1]. The side-chain epoxide-to-enone conversion thus abrogates activity against these two organisms without affecting in vitro translation inhibition potency [1].

Structure–activity relationship Sordarin analog differentiation Natural product chemistry

Comparable In Vitro Translation Inhibition Across Sordarin Congeners Establishes a Conserved Pharmacophore Baseline

In a cell-free translation assay using Saccharomyces cerevisiae BY4742 lysates programmed with polyU RNA and L-[14C]-phenylalanine, neosordarin (1), hypoxysordarin (2), hydroxysordarin (3), and sordarin (4) all inhibited fungal protein biosynthesis with comparable potency [1]. This finding confirms that the conserved sordaricin core with a vicinal carboxylic acid/formyl group arrangement is the primary pharmacophore driving EF2–ribosome complex stabilization, and that side-chain modifications (epoxide vs. enone at the 3'-acyl position) or sugar substitutions (sordarose vs. altrose) do not substantially perturb in vitro target engagement [1].

Protein synthesis inhibition EF2 ribosome stabilization Sordarin pharmacophore

Neosordarin Saccharomyces cerevisiae Whole-Cell Potency Compared to Sordarin-Class Benchmarks

Neosordarin inhibits Saccharomyces cerevisiae growth with an IC50 range of 0.2–0.3 μg/mL [1]. For reference, sordarin itself exhibits an MIC of 32 μg/mL against S. cerevisiae ATCC 2345 in a microbroth dilution assay [2], and the semisynthetic sordarin derivative GM 222712 achieves an MIC90 of 0.004 μg/mL against Candida albicans clinical isolates [3]. Although these studies employ different assay formats (IC50 vs. MIC, different strains) that preclude precise numerical cross-comparison, the reported data indicate that neosordarin's whole-cell yeast potency is substantially higher than that of the parent sordarin in respective assay systems and is consistent with the activity range observed for active sordarin congeners [1][2].

Antifungal susceptibility Saccharomyces cerevisiae Whole-cell IC50

Differential In Vivo Activity Against Mucor miehei Separates Neosordarin from Hydroxysordarin

Neosordarin and sordarin both exhibit in vivo activity against the zygomycete Mucor miehei in agar diffusion assays, while hydroxysordarin is completely inactive against this organism despite demonstrating comparable in vitro translation inhibition to neosordarin and sordarin [1]. The only structural difference between hydroxysordarin and sordarin is the replacement of sordarose with altrose in the sugar moiety [1]. This indicates that the hydroxymethyl group present in altrose but absent in sordarose critically impairs whole-cell antifungal activity against Mucor miehei, likely through altered cellular uptake or intracellular disposition, even though target-level EF2 inhibition remains intact [1].

Mucorales antifungal In vivo–in vitro disconnect Sugar moiety SAR

Biosynthetic Gene Cluster Characterization Enables Rational Pathway Engineering of Neosordarin Production

The sordarin biosynthetic gene cluster from Sordaria araneosa ATCC 36386 has been identified and characterized, including the cycloaraneosene synthase (SdnA) responsible for constructing the tetracyclic diterpene core and the GDP-6-deoxyaltrose transferase (SdnJ) that appends the sugar moiety [1]. This cluster, spanning approximately 70 kb, contains all genes required for sordarin, neosordarin, and hydroxysordarin biosynthesis [1]. The availability of the full cluster sequence enables heterologous expression in tractable fungal hosts, targeted gene disruption to interrogate individual biosynthetic steps, and combinatorial biosynthetic approaches to generate neosordarin analogs with modified side chains—an advantage not yet realized for hypoxysordarin, whose producing organism (Hypoxylon croceum) is less genetically tractable [1][2].

Biosynthetic gene cluster Heterologous expression Sordarin metabolic engineering

Recommended Research and Industrial Application Scenarios for Neosordarin


Structure–Activity Relationship (SAR) Studies of the Sordarin 3'-Acyl Side Chain

Neosordarin serves as a critical comparator to hypoxysordarin in SAR studies focused on the 3'-O-acyl substituent of the sordarose residue. Because neosordarin and hypoxysordarin are isomeric (C36H50O11) with the only difference being the epoxide-to-enone conversion in the side chain [1], investigators can directly attribute any differential biological activity—such as the loss of activity against Penicillium notatum and Paecilomyces variotii at 10 μg/disc [REFS-1, Table 2]—to this single structural feature. This makes neosordarin an indispensable tool for mapping side-chain pharmacophore requirements for filamentous ascomycete activity.

Selective EF2 Inhibition Assays in Saccharomyces cerevisiae Cell-Free and Whole-Cell Systems

Neosordarin exhibits an IC50 of 0.2–0.3 μg/mL against S. cerevisiae [1] and inhibits in vitro translation in S. cerevisiae lysates with potency comparable to sordarin, hypoxysordarin, and hydroxysordarin [2]. Researchers requiring a sordarin-class EF2 inhibitor for ribosomal translocation blockade experiments can reliably use neosordarin in both biochemical (cell-free translation) and whole-cell (growth inhibition) assay formats, with the compound's verified target engagement providing a consistent baseline for genetic or chemical perturbation studies.

Mucor miehei Antifungal Screening and Zygomycete Model Studies

Neosordarin is active against Mucor miehei in agar diffusion assays, whereas the closely related sordarin congener hydroxysordarin is completely inactive against the same organism [REFS-1, Table 2]. Investigators studying antifungal susceptibility in Mucorales or zygomycete model systems should select neosordarin over hydroxysordarin to ensure interpretable whole-cell activity data, as the altrose sugar modification in hydroxysordarin abolishes in vivo efficacy against M. miehei.

Heterologous Production and Combinatorial Biosynthesis of Sordarin Analogs

The complete sordarin biosynthetic gene cluster from Sordaria araneosa ATCC 36386 has been sequenced and key pathway enzymes (SdnA diterpene synthase, SdnJ glycosyltransferase) have been functionally validated in Aspergillus oryzae [1]. Neosordarin-producing strains can be used as chassis for combinatorial biosynthesis, wherein targeted gene knockouts or heterologous expression of tailoring enzymes generate novel sordarin analogs with modified side chains or sugar units, offering a route to diversify the sordarin scaffold beyond what is accessible through natural product isolation alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neosordarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.